3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

描述

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, establishing the primary name as this compound. This nomenclature reflects the hierarchical priority system where the benzenesulfonyl chloride backbone serves as the parent structure, with the thiazole substituent identified as a specific positional modifier. The systematic naming convention ensures unambiguous identification across diverse chemical databases and literature sources.

Alternative nomenclature variations documented in chemical databases include descriptive names that emphasize different structural aspects of the molecule. The compound registration systems utilize various synonym designations to accommodate different naming conventions employed across international chemical communities. Chemical Abstracts Service registry number 1342075-96-0 provides the definitive identification code for this specific compound.

The classification system places this compound within multiple chemical categories simultaneously, including organosulfur compounds, heterocyclic aromatic compounds, and sulfonyl halides. This multi-categorical classification reflects the compound's complex structural features and diverse potential applications in synthetic chemistry. The molecular descriptor codes, including the International Chemical Identifier key and Simplified Molecular Input Line Entry System notation, provide standardized computational representations that facilitate database searches and structural analysis software applications.

Structural Characteristics and Molecular Architecture

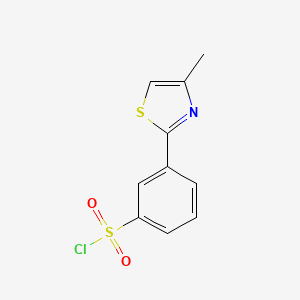

The molecular formula C₁₀H₈ClNO₂S₂ defines the elemental composition of this compound, establishing a molecular weight of 273.76 grams per mole. This molecular framework incorporates two distinct sulfur atoms serving different chemical functions: one integrated within the thiazole heterocycle and another forming the sulfonyl chloride reactive center. The presence of nitrogen within the thiazole ring creates additional opportunities for hydrogen bonding and coordination interactions that influence both physical properties and chemical reactivity patterns.

Table 1: Fundamental Molecular Properties

The three-dimensional molecular architecture exhibits specific geometric constraints imposed by the aromatic benzene ring and the planar thiazole heterocycle. The sulfonyl chloride functionality adopts a tetrahedral geometry around the central sulfur atom, with sulfur-oxygen double bonds exhibiting characteristic lengths of approximately 142.4 picometers, as established in related sulfonyl chloride structures. The carbon-sulfur bond distance in the sulfonyl group typically measures around 176.3 picometers, while the sulfur-chlorine bond extends approximately 204.6 picometers.

The thiazole ring system contributes significant electronic effects through its aromatic character and heteroatom positioning. The methyl substituent at the 4-position of the thiazole ring provides both steric bulk and electron-donating character, influencing the overall electronic distribution within the molecule. The connectivity between the thiazole moiety and the benzene ring through the 2-position of the thiazole creates a conjugated system that affects both spectroscopic properties and chemical reactivity patterns.

Historical Context in Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to fundamental discoveries in organosulfur chemistry during the late 19th and early 20th centuries. The recognition of sulfonyl chlorides as powerful electrophilic reagents emerged from systematic studies of sulfonic acid derivatives and their transformation chemistry. Early industrial applications focused primarily on simple aromatic sulfonyl chlorides, with benzenesulfonyl chloride serving as the archetypal example for mechanistic studies and synthetic applications.

The introduction of heterocyclic substituents into sulfonyl chloride structures represents a more recent advancement in this chemical field, driven by the growing understanding of heterocycle chemistry and its applications in pharmaceutical research. The specific incorporation of thiazole moieties into sulfonyl chloride frameworks reflects the broader trend toward developing more sophisticated molecular architectures that combine multiple functional elements. This evolutionary progression has been particularly influenced by the success of sulfonamide-based pharmaceuticals, which demonstrated the therapeutic potential of sulfonyl-containing compounds.

Historical synthetic approaches to sulfonyl chlorides traditionally relied on harsh reaction conditions involving phosphorus pentachloride, sulfur dioxide dichloride, or chlorosulfuric acid. These classical methods, while effective, often presented limitations in terms of functional group tolerance and reaction selectivity. The development of milder synthetic protocols has enabled the preparation of more complex sulfonyl chlorides, including heterocyclic derivatives such as thiazole-containing compounds. Recent advances in sulfonyl chloride synthesis have introduced photochemical methods and metal-catalyzed processes that provide improved access to structurally diverse sulfonyl chloride libraries.

The historical significance of sulfonamide discovery in the 1930s cannot be understated in the context of sulfonyl chloride chemistry development. The therapeutic breakthrough represented by sulfanilamide and related compounds created substantial research interest in sulfonyl-containing molecules, driving innovations in both synthetic methodology and structural diversity. This pharmaceutical success established sulfonyl chlorides as essential synthetic intermediates for accessing biologically active compounds, particularly those containing sulfonamide linkages.

Significance in Heterocyclic Compound Research

The integration of thiazole heterocycles into sulfonyl chloride structures represents a significant advancement in heterocyclic chemistry research, combining the unique properties of both molecular fragments into single entities with enhanced synthetic utility. Thiazole rings contribute aromatic stability while providing specific electronic and steric effects that modulate the reactivity of attached functional groups. The electron-rich character of the thiazole system creates opportunities for both nucleophilic and electrophilic interactions, expanding the range of possible chemical transformations.

Contemporary heterocyclic compound research has identified thiazole-containing molecules as privileged structures in medicinal chemistry, appearing frequently in bioactive compounds across diverse therapeutic areas. The presence of both nitrogen and sulfur heteroatoms within the five-membered ring creates multiple sites for hydrogen bonding and metal coordination, features that enhance molecular recognition properties in biological systems. The specific substitution pattern in this compound provides a framework for systematic structure-activity relationship studies aimed at optimizing biological activity profiles.

Table 2: Comparative Analysis of Related Thiazole Sulfonyl Chlorides

The research significance of heterocyclic sulfonyl chlorides extends beyond their immediate synthetic applications to encompass broader aspects of chemical reactivity and molecular design. These compounds serve as valuable probes for understanding the electronic effects of heterocyclic substituents on sulfonyl chloride reactivity patterns. Systematic studies of thiazole-substituted sulfonyl chlorides have revealed specific reactivity trends that inform the design of new synthetic methodologies and provide insights into structure-reactivity relationships.

Recent developments in heterocyclic compound research have emphasized the importance of positional isomerism in determining both chemical and biological properties. The specific arrangement of the thiazole substituent at the meta position relative to the sulfonyl chloride group in this compound creates distinct electronic and steric environments that differentiate it from ortho and para isomers. This positional specificity has implications for both synthetic applications and potential biological activities, making it an important consideration in molecular design strategies.

The versatility of thiazole-containing sulfonyl chlorides in synthetic chemistry stems from their ability to participate in diverse coupling reactions while maintaining the structural integrity of the heterocyclic component. These compounds serve as excellent electrophilic partners in nucleophilic substitution reactions, enabling the construction of complex molecular architectures through controlled bond-forming processes. The thiazole moiety can simultaneously serve as a directing group for additional chemical transformations, providing opportunities for regioselective functionalization of the aromatic system.

属性

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHJFJAQSSLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride typically follows a multi-step process:

- Formation of the thiazole ring or use of preformed 2-aminothiazole derivatives.

- Introduction of the sulfonyl chloride group onto the benzene ring.

- Coupling of the thiazole moiety with the benzene sulfonyl chloride.

The key challenge is the selective sulfonylation and chlorination to obtain the sulfonyl chloride without excessive by-products or isomers.

Preparation of p-Substituted Alkylbenzene Sulfonyl Chlorides by Two-Step Sulfonation and Chlorination

A patented method describes a two-step synthesis for p-substituted alkylbenzene sulfonyl chlorides, which can be adapted for the methyl-substituted thiazole benzene sulfonyl chloride:

Step 1: Sulfonation

Alkylbenzene is reacted with chlorosulfonic acid under controlled temperature (-5°C to 40°C) with an inorganic salt catalyst. This step introduces the sulfonic acid group onto the aromatic ring.Step 2: Chlorination

Additional chlorosulfonic acid is added at 10°C to 60°C to convert the sulfonic acid to sulfonyl chloride.Purification

The product is purified by ice-water precipitation, yielding a high-purity sulfonyl chloride with yields up to 95-100%.

- Control of reaction temperature suppresses isomer formation.

- Reduction of sulfone by-products improves yield and quality.

- Economical use of chlorosulfonic acid reduces waste management issues.

| Step | Reaction Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | -5°C to 40°C, chlorosulfonic acid, inorganic catalyst | Sulfonation of alkylbenzene | Formation of sulfonic acid intermediate |

| 2 | 10°C to 60°C, chlorosulfonic acid | Chlorination to sulfonyl chloride | Conversion to sulfonyl chloride |

| 3 | Ice-water precipitation | Purification | High purity sulfonyl chloride |

This method is adaptable for substrates bearing methyl groups and heterocycles such as thiazole.

Synthesis via Reaction of 2-Aminothiazole with Sulfonyl Chlorides

A widely used approach for preparing thiazole-sulfonyl derivatives involves reacting 2-aminothiazole with an appropriate aryl sulfonyl chloride under mild conditions:

- Reagents: 2-Aminothiazole (2.0 mmol), aryl sulfonyl chloride (2.0 mmol), sodium carbonate (3.0 mmol).

- Solvent: Dichloromethane (10 mL).

- Conditions: Stirring at room temperature until reaction completion (monitored by TLC).

- Workup: Addition of water, extraction with dichloromethane, drying over anhydrous sodium sulfate, filtration, and evaporation.

- Purification: Recrystallization or silica gel column chromatography.

This method has been successfully applied to prepare 4-methyl-N-(thiazol-2-yl)benzenesulfonamide with a 69% yield and characterized by NMR and HRMS data consistent with literature.

| Parameter | Details |

|---|---|

| Reactants | 2-Aminothiazole, 4-toluenesulfonyl chloride |

| Base | Sodium carbonate |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Monitoring | TLC |

| Yield | ~69% |

| Purification | Recrystallization/Chromatography |

This method is straightforward, mild, and suitable for synthesizing sulfonyl chlorides with thiazole substituents.

Chlorination of Thiazole Sulfonyl Intermediates Using Chlorine Gas

In some synthetic routes, sulfonyl chlorides are prepared by chlorination of thiol intermediates derived from thiazole compounds:

- The thiol intermediate is dissolved in a biphasic solvent system (e.g., 1,2-dichloroethane/water).

- The reaction is cooled to near 0°C.

- Chlorine gas is bubbled slowly through the solution until completion.

- The organic phase is separated, dried, and purified by column chromatography.

This method was used to prepare 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride with a 42% yield.

| Step | Conditions | Notes |

|---|---|---|

| Solvent system | 1,2-Dichloroethane/water | Biphasic system for solubility |

| Temperature | ~0°C | Controls reaction rate |

| Chlorination reagent | Chlorine gas | Careful addition required |

| Purification | Silica gel chromatography | Removes impurities |

| Yield | 42% | Moderate yield |

This approach requires careful handling of chlorine gas and control of reaction conditions to minimize side reactions.

Alternative Sulfonylation Using Sulfonyl Chlorides and Sodium Acetate

Another reported method involves sulfonylation of 2-aminothiazole derivatives with aryl sulfonyl chlorides in the presence of sodium acetate in aqueous media:

- Reaction mixture: 2-aminothiazole, aryl sulfonyl chloride (1.5 equiv), sodium acetate (2 equiv), distilled water.

- Conditions: Heating at 80-85°C for 8 hours.

- Outcome: Dark brown powder with yields up to 82%.

- Characterization: FTIR confirms sulfonylation.

This method offers a simplified aqueous medium approach with good yields and is suitable for scale-up.

| Parameter | Details |

|---|---|

| Reactants | 2-Aminothiazole, aryl sulfonyl chloride |

| Base | Sodium acetate |

| Solvent | Distilled water |

| Temperature | 80-85°C |

| Time | 8 hours |

| Yield | 82% |

| Product Appearance | Dark brown powder |

This approach is practical and environmentally friendlier due to aqueous conditions.

Summary Table of Preparation Methods

化学反应分析

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. The thiazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of thiazole exhibit significant antimicrobial activity. The sulfonyl chloride group can be utilized to react with amines or alcohols to form sulfonamides or sulfonate esters, which are crucial in developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to form sulfonamide bonds makes it an essential building block for synthesizing complex organic molecules.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides, researchers utilized this compound to react with various amines. The resulting sulfonamides showed promising activity against specific bacterial strains, demonstrating the compound's utility in creating bioactive compounds .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Antimicrobial agents synthesis |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of sulfonamides |

| Drug Development | Scaffold for creating new drug candidates | Anticancer drug candidates |

作用机制

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target .

相似化合物的比较

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : The 4-methyl group on the thiazole ring may improve metabolic stability compared to unsubstituted analogs (e.g., benzothiazole derivative in ).

- Collision Cross-Section : The target compound’s predicted CCS values (158.8–172.1 Ų) suggest a compact conformation, advantageous for mass spectrometry-based analytical applications .

生物活性

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a compound that has gained attention due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological effects of this compound, drawing on diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structural formula can be represented as follows:

- SMILES : CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl

- InChIKey : HWNHJFJAQSSLFN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of sulfonyl chlorides with thiazole derivatives. This reaction can be optimized through various conditions to enhance yield and purity. However, specific synthetic methodologies for this compound are not extensively documented in the literature.

Anticancer Activity

Research indicates that thiazole-containing compounds can possess anticancer properties. For instance, studies have shown that modifications in thiazole structures can lead to enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups in the phenyl ring of similar compounds has been correlated with increased activity against various cancer types .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

| Compound 13 | < Doxorubicin | Various |

Neuroprotective Effects

Some studies have explored the neuroprotective potential of thiazole derivatives. For example, compounds similar to this compound have been evaluated for their effects on neurodegenerative conditions and reperfusion injuries . These investigations highlight the potential for developing neuroprotective agents based on thiazole scaffolds.

Case Studies

While specific case studies directly focusing on this compound are scarce, broader research into thiazole derivatives provides valuable insights:

- Anticonvulsant Activity : A study demonstrated that certain thiazole derivatives exhibited significant anticonvulsant properties by modulating neurotransmitter systems .

- Antitumor Activity : Another investigation into structurally related compounds revealed that modifications in the thiazole structure significantly impacted their anticancer efficacy against multiple cell lines .

常见问题

Q. What are the validated synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization and oxidative chlorination. A method analogous to the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride involves using Lawesson’s reagent for cyclization followed by oxidative chlorination of intermediate sulfides . Alternative routes may start with 2-cyanothioacetamide and chloroacetone, yielding thiazole intermediates, which are then sulfonated. Optimization includes controlling reaction temperature (e.g., reflux in ethanol), stoichiometric ratios, and purification via recrystallization or chromatography .

Q. How can spectroscopic techniques (IR, ¹H NMR) confirm the structural integrity of this compound?

Key IR peaks include:

- ν(SO₂Cl) at ~1199 cm⁻¹, characteristic of sulfonyl chloride groups.

- ν(C=N) at ~1610 cm⁻¹ and ν(C-S) at ~679 cm⁻¹, confirming the thiazole ring.

¹H NMR in CDCl₃ shows aromatic protons between δ 7.55–8.32 ppm (multiplet for substituted benzene) and distinct peaks for the methyl group on the thiazole ring (δ ~2.5 ppm) .

Q. What is the reactivity profile of the sulfonyl chloride group in derivatization reactions?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example, reacting with cyclopropyl isocyanate in dichloromethane yields carbamoyl derivatives . Reaction conditions (e.g., inert atmosphere, solvent choice) and purification methods (e.g., column chromatography) are critical for high yields.

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in complex synthetic pathways?

Density Functional Theory (DFT) calculations can model the electronic structure of the sulfonyl chloride group and thiazole ring, predicting sites of electrophilic/nucleophilic attack. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to identify reactive regions. Molecular docking may also predict interactions with biological targets .

Q. What challenges arise in crystallographic analysis of derivatives, and how can SHELX/ORTEP-3 address them?

Crystallizing sulfonyl chloride derivatives often results in twinning or weak diffraction due to flexible substituents. SHELXL refines high-resolution data by adjusting occupancy and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids to resolve disorder. For example, a tungsten(II) complex with a thiazole ligand was resolved using SHELX, revealing weak C–H⋯O interactions in the crystal lattice .

Q. How should researchers design assays to evaluate antitumor or antimicrobial activity?

- In vitro screening : Use panels of cancer cell lines (e.g., NCI-60) with standardized protocols for IC₅₀ determination .

- Antimicrobial testing : Employ broth microdilution against Mycobacterium tuberculosis H37Rv, monitoring minimum inhibitory concentrations (MICs) .

- Mechanistic studies : Perform enzymatic assays (e.g., inhibition of dihydrofolate reductase) or proteomic profiling to identify binding partners .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from differences in:

- Purity : Use HPLC (>95% purity) and elemental analysis to verify compound integrity.

- Assay conditions : Standardize solvent (DMSO concentration), cell viability markers (MTT vs. resazurin), and exposure time.

- Structural analogs : Compare with derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) to isolate the role of the 4-methylthiazole substituent .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Observed Signals | Assignment | Reference |

|---|---|---|---|

| IR | 1199 cm⁻¹, 1610 cm⁻¹, 679 cm⁻¹ | ν(SO₂Cl), ν(C=N), ν(C-S) | |

| ¹H NMR (CDCl₃) | δ 8.32–8.05 (m, 3H), δ 7.55 (m, 3H) | Aromatic protons |

Table 2. Example Bioactivity Screening Protocol

| Step | Details | Reference |

|---|---|---|

| Cell culture | NCI-60 panel, RPMI-1640 medium, 5% CO₂, 37°C | |

| Compound treatment | 48-hour exposure, 0.1–100 µM range | |

| Viability assay | Sulforhodamine B (SRB) staining, absorbance at 565 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。